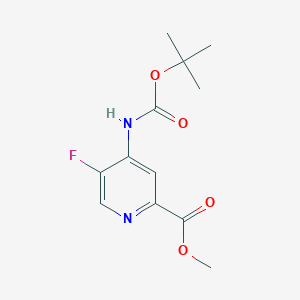![molecular formula C15H12BrN3OS B2432397 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one CAS No. 899999-88-3](/img/structure/B2432397.png)
1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one, also known as TAK-659, is a small-molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a vital role in the development and proliferation of B-cells. Therefore, TAK-659 has emerged as a potential therapeutic agent for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Wirkmechanismus
1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one exerts its pharmacological effects by selectively inhibiting BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in the activation and proliferation of B-cells, and its dysregulation has been implicated in the pathogenesis of B-cell malignancies. By inhibiting BTK, 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one blocks B-cell receptor signaling and induces apoptosis in B-cells, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one has been shown to selectively inhibit BTK and suppress B-cell receptor signaling in vitro and in vivo. In preclinical studies, 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one has demonstrated potent antitumor activity against various B-cell malignancies, including CLL and NHL. 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one has also been shown to have a favorable safety profile in preclinical and clinical studies, with no significant toxicity observed in animal models and patients.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one in lab experiments include its high selectivity for BTK, potent antitumor activity against B-cell malignancies, and favorable safety profile. However, the limitations of using 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one in lab experiments include its low solubility in water, which may affect its bioavailability and pharmacokinetics, and its relatively low yield in the synthesis process, which may limit its availability and affordability.
Zukünftige Richtungen
There are several potential future directions for the research and development of 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one. These include:
1. Combination therapy: 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one may be used in combination with other agents, such as monoclonal antibodies or chemotherapy, to enhance its antitumor activity and overcome drug resistance.
2. Biomarker identification: Biomarkers may be identified to predict the response to 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one and monitor the treatment efficacy in patients with B-cell malignancies.
3. New indications: 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one may be evaluated for its potential therapeutic applications in other B-cell-related diseases, such as autoimmune disorders and graft-versus-host disease.
4. Formulation optimization: The formulation of 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one may be optimized to improve its solubility and bioavailability, which may enhance its pharmacokinetics and therapeutic efficacy.
In conclusion, 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one is a small-molecule inhibitor that selectively targets BTK and has shown promising results in preclinical and clinical studies for the treatment of B-cell malignancies. Further research is needed to optimize its formulation, identify biomarkers, and evaluate its potential therapeutic applications in other diseases.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one involves a multi-step process, starting with the reaction between 4-bromobenzaldehyde and 2-thiophenemethylamine to form the intermediate 4-bromo-N-(2-thiophenemethyl)benzamide. This intermediate is then reacted with 2-hydrazinopyrazine-1-carboxamide to produce 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one. The overall yield of the synthesis process is around 25%.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In preclinical studies, 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one has shown promising results in inhibiting B-cell receptor signaling and inducing apoptosis in B-cell malignancies. In clinical trials, 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one has demonstrated favorable safety and efficacy profiles in patients with relapsed or refractory CLL and NHL.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(thiophen-2-ylmethylamino)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3OS/c16-11-3-5-12(6-4-11)19-8-7-17-14(15(19)20)18-10-13-2-1-9-21-13/h1-9H,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJGFRAOSKHHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=NC=CN(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

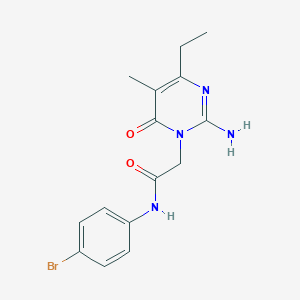
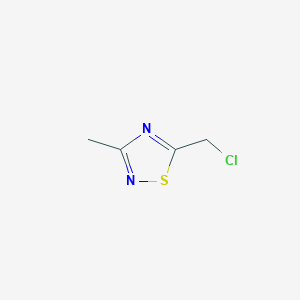
![1-(2-methylbenzyl)-3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2432320.png)

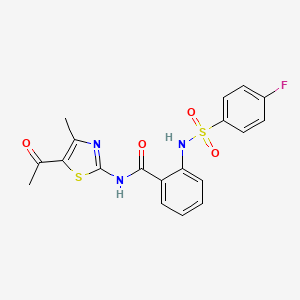
![Tert-butyl (4aS,7aS)-1-carbonochloridoyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2432325.png)
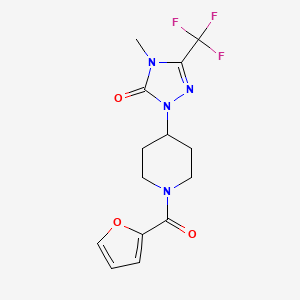
![N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2432328.png)

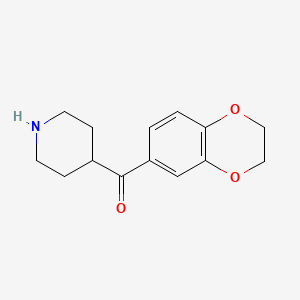
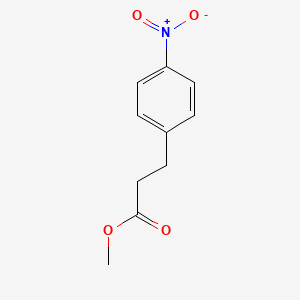

![[2-Bromo-4-[(Z)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2432336.png)
